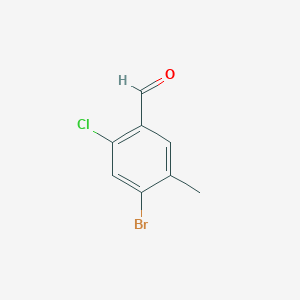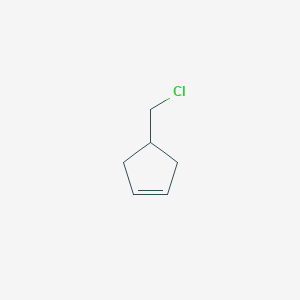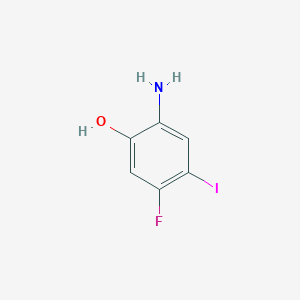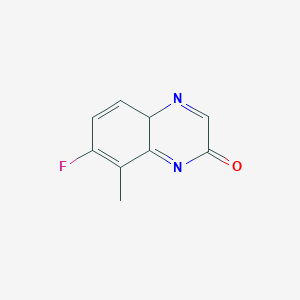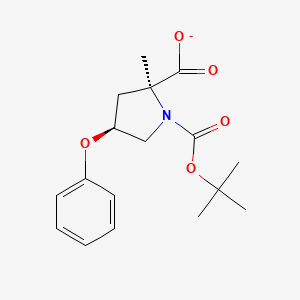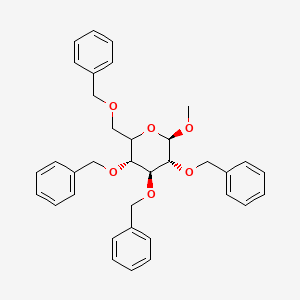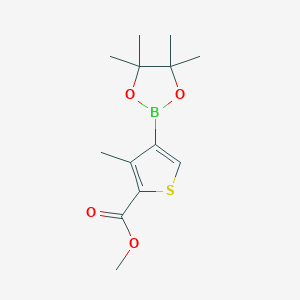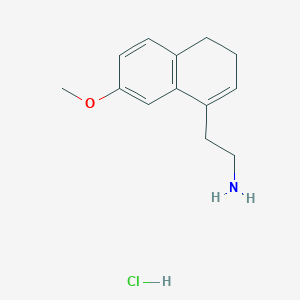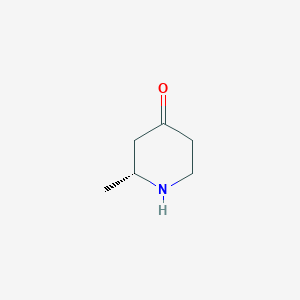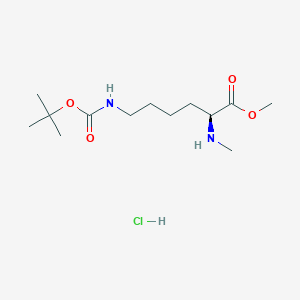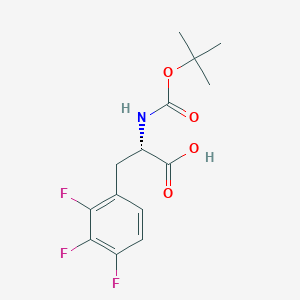
3,5-Dibromo-2,6-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-2,6-dimethylaniline is an aromatic amine compound with the molecular formula C8H9Br2N It is characterized by the presence of two bromine atoms and two methyl groups attached to the benzene ring, along with an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2,6-dimethylaniline typically involves the bromination of 2,6-dimethylaniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions generally include:
Starting Material: 2,6-dimethylaniline
Reagent: Bromine (Br2)
Catalyst: Iron(III) bromide (FeBr3)
Solvent: Acetic acid or another suitable solvent
Temperature: Room temperature to moderate heating
The reaction proceeds with the formation of this compound as the major product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
3,5-Dibromo-2,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 2,6-dimethylaniline.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2,6-dimethylaniline.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
3,5-Dibromo-2,6-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,5-Dibromo-2,6-dimethylaniline involves its interaction with molecular targets through its functional groups. The bromine atoms and amino group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,6-Dimethylaniline: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
3,5-Dibromoaniline: Lacks the methyl groups, affecting its steric and electronic properties.
2,4-Dibromo-6-methylaniline: Different bromine and methyl group positions, leading to different reactivity and applications.
Uniqueness
3,5-Dibromo-2,6-dimethylaniline is unique due to the specific positioning of its bromine and methyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.
属性
分子式 |
C8H9Br2N |
|---|---|
分子量 |
278.97 g/mol |
IUPAC 名称 |
3,5-dibromo-2,6-dimethylaniline |
InChI |
InChI=1S/C8H9Br2N/c1-4-6(9)3-7(10)5(2)8(4)11/h3H,11H2,1-2H3 |
InChI 键 |
AXNAUZDILFQBJS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1Br)Br)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


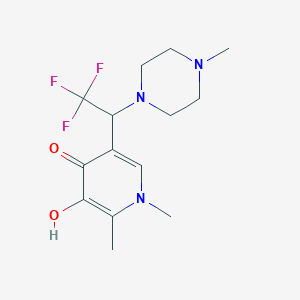
![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12336484.png)
